molecular formula C18H21NO6 B4000619 2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt)

2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt)

Cat. No.: B4000619
M. Wt: 347.4 g/mol
InChI Key: MRJKEUXAFWSZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C18H21NO6 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt) is 347.13688739 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Activities and Sympathomimetic Activity

The research by Lands, Ludueña, and Buzzo (1967) delves into the structural modification of sympathomimetic agents and its impact on receptor activity, specifically the β-receptor population. Although not directly mentioning the compound , it sheds light on the importance of structural modifications in affecting biological responses, potentially relevant for understanding the applications of "2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt)" in receptor-based studies (Lands, Ludueña, & Buzzo, 1967).

Organic Synthesis and Chemical Transformations

The work of Kakimoto, Mariko, Kondo, and Hiyama (1982) discusses the transformation of compounds through reactions with nucleophiles, highlighting the versatility of organic synthesis techniques. This research could be parallel to exploring the reactivity and transformation possibilities of "2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt)" in synthetic applications (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Antihypoxic and Antimicrobial Activity

Gein et al. (2015) explore the synthesis and antihypoxic activity of compounds, which could relate to the investigation of "2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt)" for potential medical applications. Additionally, the same group's research on antimicrobial activity underscores the importance of exploring such compounds for therapeutic uses (Gein et al., 2015).

Properties

IUPAC Name

oxalic acid;2-[2-(2-phenylphenoxy)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.C2H2O4/c18-12-10-17-11-13-19-16-9-5-4-8-15(16)14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,17-18H,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJKEUXAFWSZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt)
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2-{[2-(2-biphenylyloxy)ethyl]amino}ethanol ethanedioate (salt)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.